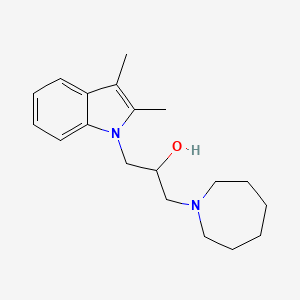![molecular formula C11H13N3O B2688117 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline CAS No. 1260659-42-4](/img/structure/B2688117.png)
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline is an organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring attached to an aniline moiety through a methoxy linker. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-aminophenol in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Aplicaciones Científicas De Investigación
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-1H-pyrazole-3-carbaldehyde
- 2-aminophenol
- 2-methoxyaniline
- 1-methyl-1H-pyrazole-3-amine
Uniqueness
2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the pyrazole and aniline moieties allows for diverse interactions with biological targets and the potential for multiple synthetic modifications .
Propiedades
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-9(13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPCRTQGTHIJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2688037.png)
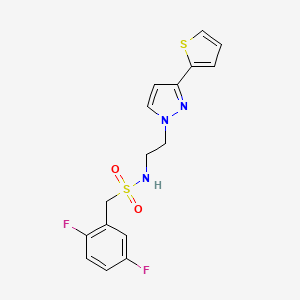
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2688040.png)
![1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide](/img/structure/B2688041.png)
![3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2688042.png)
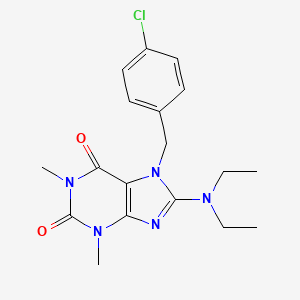
![(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2688045.png)
![ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate](/img/structure/B2688049.png)
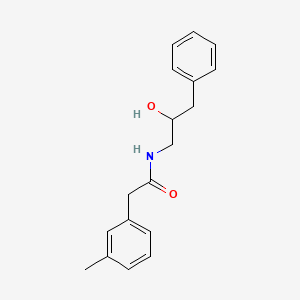
![N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2688051.png)
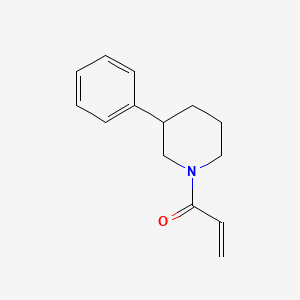
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2688054.png)
